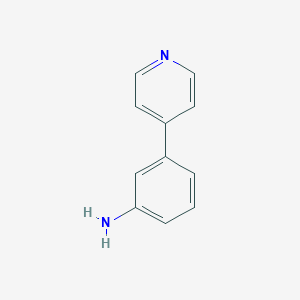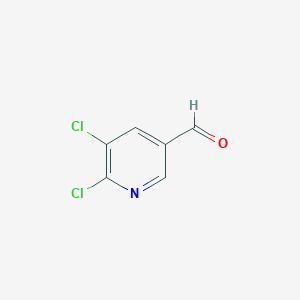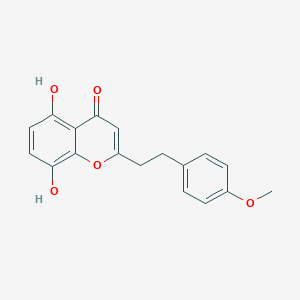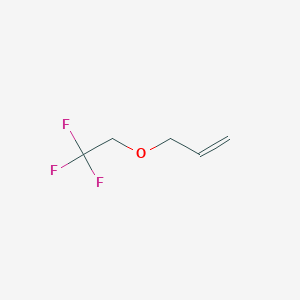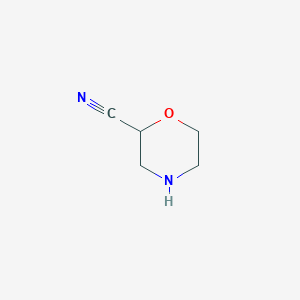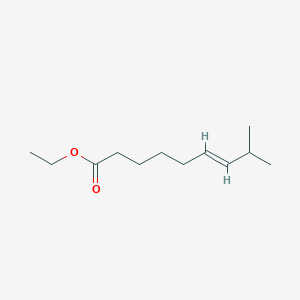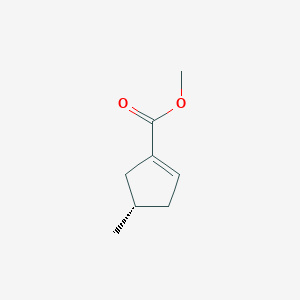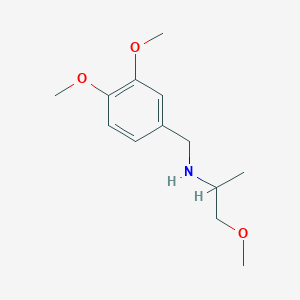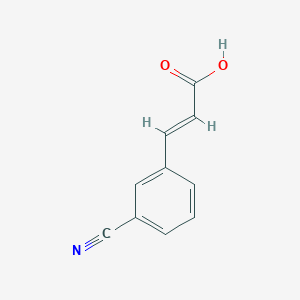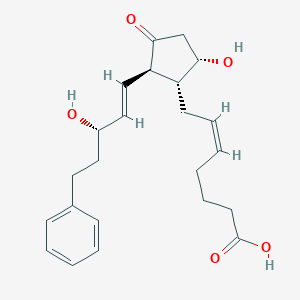
17-フェニル-18,19,20-トリノル-プロスタグランジンD2
説明
17-phenyl-18,19,20-trinor-prostaglandin D2 is a prostanoid that is 18,19,20-trinor-prostaglandin D2 in which one of the terminal methyl hydrogens has been replaced by a phenyl group. It has a role as a human metabolite. It is a beta-hydroxy ketone, an alicyclic ketone, a hydroxy monocarboxylic acid, an olefinic compound, an oxo monocarboxylic acid, a secondary alcohol and a prostanoid.
科学的研究の応用
血小板凝集阻害
この化合物は、アデノシン二リン酸(ADP)によって誘発される血小板凝集の強力な阻害剤であり、IC50は8.4μMです。 この特性により、血小板凝集が重要な役割を果たす心血管疾患の研究に役立ちます .
緑内障治療
17-フェニル-18,19,20-トリノル-プロスタグランジンD2の誘導体を含むプロスタグランジンアナログは、緑内障および眼圧亢進の治療に使用されてきました。 これらは、目の房水流出量を増やすことにより、眼圧を低下させるように作用します .
サイクリックAMP蓄積
弱アゴニストとしてサイクリックAMPの蓄積に作用するこの化合物は、様々な生理学的プロセスにおけるシグナル伝達経路を研究するために使用できます .
合成プロセス開発
この化合物の合成プロセスは、ビマトプロストやラタノプロストなどの誘導体を含む特許を取得しており、どちらも抗緑内障薬として使用されています。 これは、医薬品製造および創薬におけるその重要性を強調しています .
眼圧亢進とまつげの無毛症
この化合物の誘導体を含む製剤は、眼圧亢進やまつげの無毛症の治療に使用されており、眼科疾患におけるその汎用性を示しています .
プロスタノイド研究
プロスタノイドとして、この化合物はプロスタグランジンおよび関連化合物として知られる有機化合物のクラスに属します。 これは、様々な生物学的システムにおけるプロスタノイドの役割を理解するために研究で使用されます .
各アプリケーションは、科学研究および医療におけるこの化合物の潜在的な用途に関するユニークな洞察を提供します。このような化合物の詳細な研究と理解は、ヘルスケアと治療方法の飛躍的な進歩につながる可能性があります。
これらのアプリケーションに関連する詳細な情報や特定の研究については、さらなる検索や科学データベースへのアクセスが必要になる場合があります。
MedChemExpress - 17-Phenyl-18,19,20-trinor-PGD2 WIPO - Preparation of 17-Phenyl-18,19,20-Trinor-PGF2α<a data-citationid="d032710f
作用機序
Target of Action
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-Phenyl-PGD2) is an analogue of prostaglandin D2 (PGD2). Its primary target is the platelet aggregation process, specifically the aggregation caused by adenosine diphosphate (ADP) .
Mode of Action
17-Phenyl-PGD2 interacts with its target by inhibiting the platelet aggregation caused by ADP. It is a potent inhibitor with an IC50 of 8.4 μM . This means that it takes a concentration of 8.4 μM of 17-Phenyl-PGD2 to inhibit 50% of the ADP-induced platelet aggregation in a given sample .
Biochemical Pathways
The compound is a weak agonist of cyclic AMP accumulation . Cyclic AMP (cAMP) is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. By being a weak agonist, 17-Phenyl-PGD2 can mildly stimulate the accumulation of cAMP, potentially influencing these metabolic processes .
Result of Action
The primary result of 17-Phenyl-PGD2’s action is the inhibition of platelet aggregation caused by ADP . This could potentially lead to an antithrombotic effect, reducing the risk of blood clots.
生化学分析
Biochemical Properties
17-Phenyl-18,19,20-trinor-prostaglandin D2 interacts with various enzymes and proteins in biochemical reactions. It acts as a potent inhibitor of platelet aggregation induced by ADP, exhibiting an IC50 value of 8.4 μM . This interaction with ADP suggests that it may have a role in the regulation of blood clotting and inflammation.
Cellular Effects
The effects of 17-Phenyl-18,19,20-trinor-prostaglandin D2 on cells are primarily related to its ability to inhibit platelet aggregation . This could influence cell signaling pathways and cellular metabolism, particularly in cells involved in the immune response and inflammation.
Molecular Mechanism
At the molecular level, 17-Phenyl-18,19,20-trinor-prostaglandin D2 exerts its effects through binding interactions with biomolecules. It acts as a potent inhibitor of platelet aggregation induced by ADP . This suggests that it may bind to ADP or ADP receptors, inhibiting the activation of platelets and preventing blood clot formation.
特性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQGPAZDRCBBLD-YTCWWFNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109103 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85280-91-7 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85280-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Phenyl-tri-norprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-PHENYL-TRI-NORPROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0QDP7U5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-phenyl-18,19,20-trinor-prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


